![molecular formula C7H4ClN3O4S B6598462 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride CAS No. 1384431-51-9](/img/structure/B6598462.png)

2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

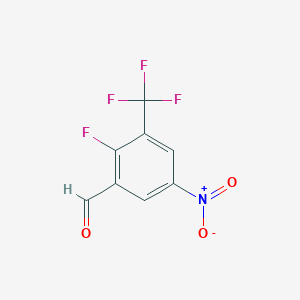

2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, also known as DPPX, is a sulfonyl chloride compound with potential applications in organic synthesis. DPPX is a versatile reagent for the synthesis of various organic compounds and is used in a wide range of scientific research applications. It has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

The compound has been synthesized for its potential antitumor activities. For example, a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, was synthesized as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Antimicrobial Applications

A one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives has been reported, demonstrating antimicrobial activities against certain fungi and gram-positive and negative bacteria (Ziarani et al., 2015).

Chemical Properties and Reactions

The generation and properties of a similar compound, the 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrano[4,3-d]pyrimidinium cation, were studied, revealing its reactivity towards N-nucleophiles (Tsupak et al., 2009).

Novel Synthesis Methods

Research has focused on the development of new synthesis methods for condensed pyrimidines, providing pathways for creating various nitriles and derivatives with potential biological applications (Volovenko et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds with a pyridopyrimidine moiety have been studied for their inhibitory activity towardsPoly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage .

Mode of Action

Compounds with a similar pyrano[2,3-d]pyrimidine 2,4 dione scaffold have shown important interactions with the amino acids present in the ni site of the enzyme . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .

Biochemical Pathways

Parp-1, a potential target of similar compounds, is known to be involved in dna base excision repair (ber) and dna single-strand break (ssb) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds with a similar pyrano[2,3-d]pyrimidine-2,4-dione scaffold were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have shown promising activity as parp-1 inhibitors, resulting in genomic dysfunction and cell death .

Action Environment

The presence of a hydrophobic substituent on the ring was favorable due to interaction with the ad site of the enzyme .

Eigenschaften

IUPAC Name |

2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O4S/c8-16(14,15)3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOKVTMCGVIFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC(=O)N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1384431-51-9 |

Source

|

| Record name | 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)

![6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)

![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)

![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)

![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)

![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)